
N-(1-Ethyl-3-methylpiperidin-4-yl)-N-methylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Ethyl-3-methylpiperidin-4-yl)-N-methylprop-2-enamide, commonly known as U-47700, is a synthetic opioid drug that is highly potent and has been associated with numerous cases of overdose and death. U-47700 was first synthesized in the 1970s by a team of researchers at the pharmaceutical company Upjohn, who were searching for new painkillers. Despite being a Schedule I controlled substance in the United States, U-47700 has been widely available for purchase online and has been linked to numerous fatalities.
作用機序
U-47700 acts as a mu-opioid receptor agonist, binding to the receptor with high affinity and activating downstream signaling pathways. The activation of the mu-opioid receptor leads to the release of endogenous opioids, such as endorphins, which produce potent analgesic effects. However, the activation of the mu-opioid receptor also leads to the release of dopamine, which produces feelings of euphoria and can lead to addiction and dependence.
Biochemical and Physiological Effects:
U-47700 produces a range of biochemical and physiological effects, including analgesia, sedation, euphoria, respiratory depression, and pupillary constriction. These effects are mediated by the activation of the mu-opioid receptor and the release of endogenous opioids and dopamine.
実験室実験の利点と制限
U-47700 has several advantages for use in laboratory experiments, including its high potency, selectivity for the mu-opioid receptor, and ability to produce potent analgesic effects. However, U-47700 also has several limitations, including its high potential for abuse and dependence, its association with numerous cases of overdose and death, and its status as a Schedule I controlled substance.
将来の方向性
There are several future directions for research on U-47700, including the development of new opioid drugs with improved safety profiles, the investigation of the mechanisms of opioid receptor activation and signaling, and the development of new treatments for opioid addiction and dependence. Additionally, further research is needed to understand the factors contributing to the widespread availability and use of U-47700 and other synthetic opioids, and to develop strategies for reducing the harm associated with their use.
合成法
The synthesis of U-47700 involves the reaction of 4-chlorobutyryl chloride with N-ethyl-3-methyl-4-piperidone to form 4-chlorobutyryl-N-ethyl-3-methyl-4-piperidone, which is then reacted with methylamine to form U-47700. The synthesis of U-47700 is relatively simple and can be carried out using readily available chemicals and equipment.
科学的研究の応用
U-47700 has been used in scientific research to investigate the mechanisms of opioid receptor activation and the potential therapeutic applications of opioid drugs. U-47700 has been shown to bind to the mu-opioid receptor with high affinity, leading to potent analgesic effects. However, U-47700 also has a high potential for abuse and dependence, and its use has been associated with numerous cases of overdose and death.
特性
IUPAC Name |
N-(1-ethyl-3-methylpiperidin-4-yl)-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-5-12(15)13(4)11-7-8-14(6-2)9-10(11)3/h5,10-11H,1,6-9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRVMLMBNSLCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C(C1)C)N(C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


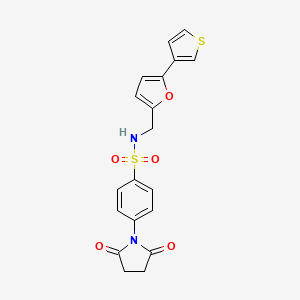

![tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride](/img/structure/B2578324.png)
![[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetic acid](/img/structure/B2578326.png)
![1-[3-(Benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2578327.png)
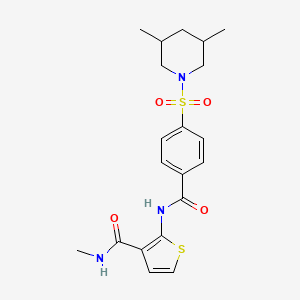
![2-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B2578330.png)
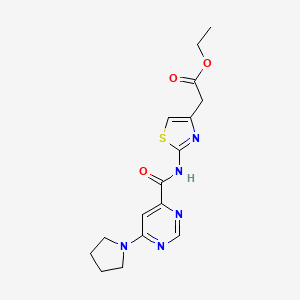
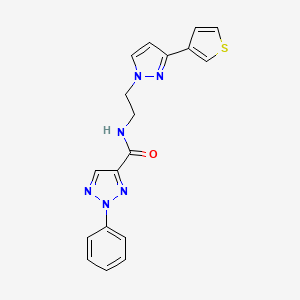
![4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2578333.png)
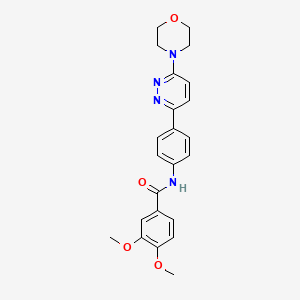

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2578339.png)